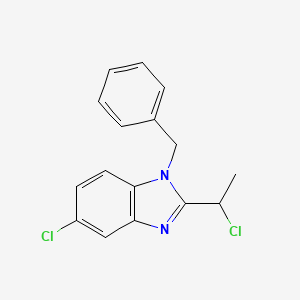
1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole is a chemical compound with the molecular formula C16H14Cl2N2 . Unfortunately, there is limited information available about this specific compound in the literature.
Molecular Structure Analysis
The molecular structure of 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole consists of a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a benzene ring fused to an imidazole ring. It has two chlorine atoms and one benzyl group attached to it .Aplicaciones Científicas De Investigación
Antiprotozoal Applications
The antiprotozoal activity of 1H-benzimidazole derivatives, including those similar to 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole, has been demonstrated against Acanthamoeba castellanii. These compounds, particularly the chloro-, bromo-, and methyl- analogues, show promise in treating infections caused by protozoa, with certain analogues surpassing the efficacy of established antiprotozoal agents like chlorohexidine (Kopanska et al., 2004).
Antiviral and Antimicrobial Agents
Benzimidazole derivatives have also been evaluated for their activity against various viruses, including those from the Flaviviridae family such as hepatitis C virus (HCV), West Nile virus (WNV), Dengue virus (DENV), and Japanese encephalitis virus (JEV). These compounds, especially the N-alkyl derivatives of benzimidazole, have shown potent inhibitory activity against the helicase activity of HCV NTPase/helicase, suggesting their potential as antiviral agents. The study highlights the importance of the substituent's nature on benzimidazole's antiviral activity (Bretner et al., 2005).
Antimicrobial and Antifungal Properties
A wide array of benzimidazole derivatives has been synthesized and tested for antimicrobial and antifungal properties. These compounds exhibit a significant range of activity against both bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. The study provides valuable insight into the structure-activity relationships (SAR) of benzimidazole derivatives, highlighting the impact of substituents on antimicrobial efficacy (Alasmary et al., 2015).
DNA Topoisomerase I Inhibition
The capability of benzimidazole derivatives to inhibit mammalian type I DNA topoisomerases has been explored, showing that these compounds can effectively interfere with DNA replication processes. This property positions them as potential therapeutic agents for diseases where controlling cell proliferation is crucial (Alpan et al., 2007).
Corrosion Inhibition
Benzimidazole compounds also find applications in the field of corrosion inhibition, particularly for protecting metals such as iron in acidic environments. These derivatives act by adsorbing onto the metal surface, thereby preventing corrosion through a mechanism that involves the formation of a protective layer. This application demonstrates the versatility of benzimidazole derivatives beyond biomedical uses (Khaled, 2003).
Propiedades
IUPAC Name |
1-benzyl-5-chloro-2-(1-chloroethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c1-11(17)16-19-14-9-13(18)7-8-15(14)20(16)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLNLPIQPZAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

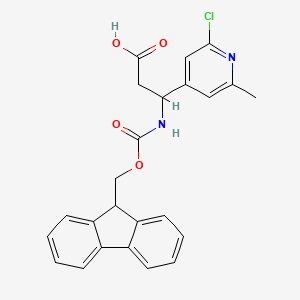
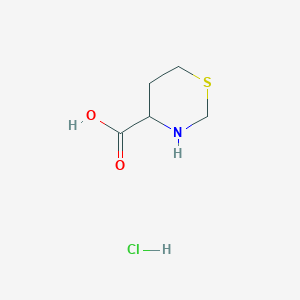
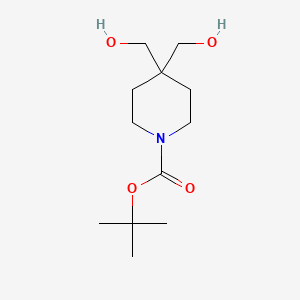
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)
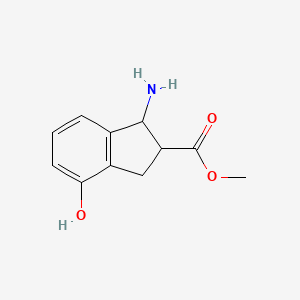
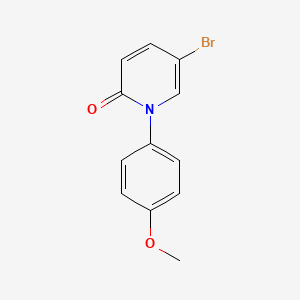

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)
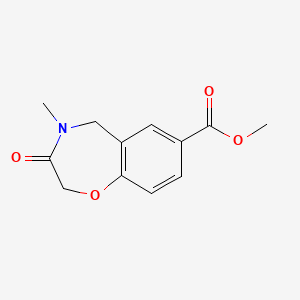
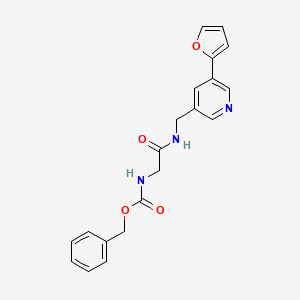
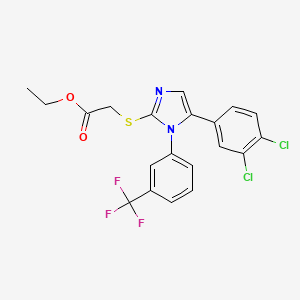

![1-(4-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2893651.png)